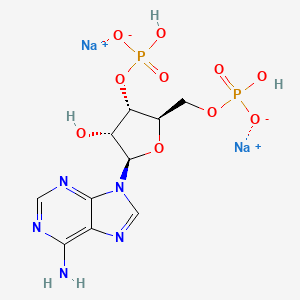![molecular formula C13H14N4O B10830005 2-(Ethoxymethyl)-1h-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B10830005.png)
2-(Ethoxymethyl)-1h-Imidazo[4,5-C]quinolin-4-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL097 is a highly water-soluble derivative of the imidazoquinoline compound R848 (Resiquimod). It is known for its ability to induce responses in Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) in human and murine immune cells . CL097 has been described as a preferential TLR7 agonist and is a strong inducer of plasmacytoid dendritic cells activation .
Preparation Methods
CL097 is synthesized as a derivative of the imidazoquinoline compound R848. The preparation involves resuspending CL097 with sterile endotoxin-free water. For a 500 microgram vial, 500 microliters of water is added, and for a 5 milligram vial, 5 milliliters of water is added. The solution is then vortexed until completely resuspended . Industrial production methods for CL097 are not widely documented, but the compound is available in highly pure forms (≥95%) and is functionally tested .
Chemical Reactions Analysis
CL097 undergoes various chemical reactions, primarily involving its role as a TLR7 and TLR8 agonist. It activates TLR7- and TLR8-dependent nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor (IRF) pathways . The common reagents and conditions used in these reactions include cell culture assays with working concentrations of 0.3 to 3 micrograms per milliliter for human TLR8 and mouse TLR7, and 50 nanograms to 3 micrograms per milliliter for human TLR7 . The major products formed from these reactions are the activation of immune responses, particularly the production of pro-inflammatory cytokines .
Scientific Research Applications
CL097 has a wide range of scientific research applications. In chemistry, it is used as a tool to study TLR7 and TLR8 activation. In biology and medicine, CL097 is utilized for its immunostimulatory properties, making it a valuable compound in cancer therapy and vaccine adjuvant research . It is also used in the study of antiviral immune responses due to its ability to activate plasmacytoid dendritic cells . Additionally, CL097 is employed in industrial research for the development of new immunotherapeutic agents .
Mechanism of Action
The mechanism of action of CL097 involves its binding to Toll-like receptor 7 and Toll-like receptor 8, leading to the activation of NF-κB and IRF pathways . This activation results in the production of pro-inflammatory cytokines and the stimulation of immune responses . CL097 is a more potent human Toll-like receptor 7 agonist compared to other similar compounds, such as CL075 and Gardiquimod .
Comparison with Similar Compounds
CL097 is compared with other imidazoquinoline compounds such as CL075, Gardiquimod, Imiquimod, and CL264. It is a more potent human Toll-like receptor 7 agonist than these compounds but is less potent as a human Toll-like receptor 8 agonist compared to CL075 and the Toll-like receptor 8 agonist TL8-506 . The uniqueness of CL097 lies in its higher potency towards human Toll-like receptor 7 and its ability to activate both Toll-like receptor 7 and Toll-like receptor 8 pathways .
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C13H14N4O/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17) |
InChI Key |
DEVCLHVFELRPIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


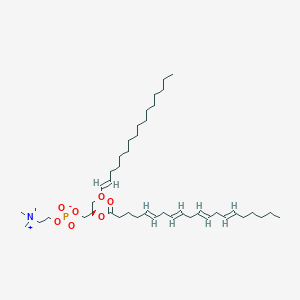

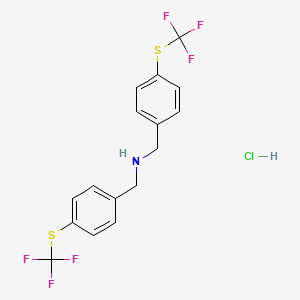
![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
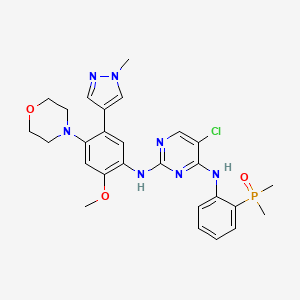
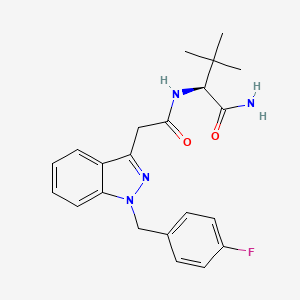
![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)
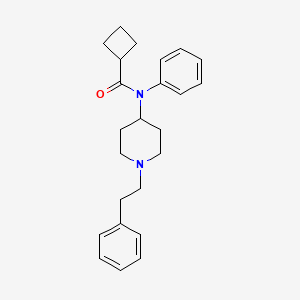
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane](/img/structure/B10829986.png)
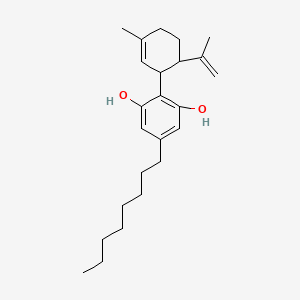

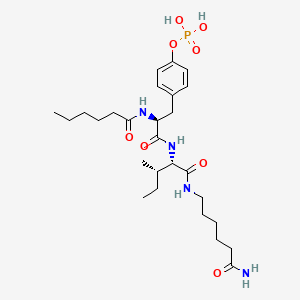
![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid](/img/structure/B10830037.png)
